N-(3-carbamoylthiophen-2-yl)-2-phenylquinoline-4-carboxamide
Description
Properties
IUPAC Name |
N-(3-carbamoylthiophen-2-yl)-2-phenylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2S/c22-19(25)15-10-11-27-21(15)24-20(26)16-12-18(13-6-2-1-3-7-13)23-17-9-5-4-8-14(16)17/h1-12H,(H2,22,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOPALBVSHCXLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=CS4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-carbamoylthiophen-2-yl)-2-phenylquinoline-4-carboxamide is a compound of interest due to its diverse biological activities, particularly in the realms of anticancer and antimicrobial effects. This article synthesizes current research findings and evaluates the biological activity of this compound, supported by data tables and case studies.
1. Chemical Structure and Synthesis
The compound features a quinoline nucleus, which is known for its varied biological activities including anticancer, antimalarial, and antimicrobial properties. The synthesis typically involves multi-step reactions, including the formation of the thiophene ring and subsequent modifications to introduce the carboxamide group.
Research indicates that compounds with a quinoline structure can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. For instance, studies have shown that derivatives of 2-phenylquinoline-4-carboxamide exhibit potent cytotoxicity against various cancer cell lines, including HeLa, SK-OV-3, HCT116, A549, and MDA-MB-468. The binding affinity to the colchicine site on tubulin is a significant factor in their antiproliferative activity .
2.2 Case Studies
A notable study synthesized a series of quinoline derivatives and evaluated their antiproliferative activity. Among these, a specific derivative demonstrated IC50 values of 0.5 μM against SK-OV-3 and 0.2 μM against HCT116 cells, indicating strong cytotoxic potential .
Table 1: Antiproliferative Activity of Quinoline Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 7b | SK-OV-3 | 0.5 |
| 7b | HCT116 | 0.2 |
| Other | Various | Varies |
3. Antimicrobial Activity
Quinoline derivatives have also been evaluated for their antimicrobial properties. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.
3.1 In Vitro Studies
In a comparative study, several quinoline derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The incorporation of specific functional groups was found to enhance this activity .
Table 2: Antimicrobial Activity of Selected Quinoline Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 |
| Compound B | Escherichia coli | 12 |
| Compound C | Pseudomonas aeruginosa | 10 |
4. Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its molecular structure. Modifications at various positions on the quinoline ring have been shown to alter both anticancer and antimicrobial activities.
4.1 Key Findings from SAR Studies
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Carboxamide Nitrogen
Heterocyclic Substituents
- N-(5-(2-Furanyl)-1,3,4-oxadiazol-2-yl)-2-phenylquinoline-4-carboxamide (15b): Features a 2-furanyl-oxadiazole group. Reported yield: 41% .
- N-(2-Methyl-5-nitrophenyl)-2-phenylquinoline-4-carboxamide (20): Contains a nitro-substituted phenyl group, which may enhance electrophilic interactions but increase toxicity risks. Yield: 87% .
Aromatic and Aliphatic Substituents
- N-(4-Aminobutyl)-2-phenylquinoline-4-carboxamide (11): An aliphatic aminobutyl chain improves water solubility but may reduce membrane permeability. Yield: 73% .
- N-(4-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide: Chlorophenyl and dimethoxyphenyl groups enhance lipophilicity, favoring CNS penetration. Molecular weight: 418.87 g/mol .
Modifications on the Quinoline Core
- N-(1-Phenylpropyl)-2-phenylquinoline-4-carboxamide: Lithiation at position 3 enables radiochemical labeling (e.g., carbon-11 for PET imaging), demonstrating the core’s versatility in drug development .
- 2-(2-Thienyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide (CAS 438619-23-9): A thienyl group at position 2 and a trifluoromethylphenyl group on the carboxamide nitrogen enhance electronic effects and metabolic resistance. Molecular weight: 398.4 g/mol .
Pharmacological Implications
- Anti-inflammatory Activity: Derivatives like N-(2,4-dihydroxyphenyl)-2-phenylquinoline-4-carboxamide (6f) exhibit significant anti-inflammatory effects in carrageenan-induced edema models, comparable to diclofenac sodium .
Structural and Functional Data Table
Discussion
The 3-carbamoylthiophen-2-yl group in the target compound distinguishes it from analogs by balancing electronic effects (via sulfur) and hydrogen-bonding capacity (via carbamoyl). This contrasts with furan-based analogs, which prioritize solubility but may face oxidative metabolism challenges . Chlorophenyl and trifluoromethylphenyl substituents in related compounds enhance target affinity in hydrophobic binding pockets, as seen in kinase inhibitors . Anti-inflammatory activity in dihydroxyphenyl derivatives suggests that polar substituents improve interaction with inflammatory enzymes like COX-2 .
Q & A
Q. What analytical approaches differentiate structural isomers in quinoline-carboxamide derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
